molecular formula C2H5NS B10778378 2-Amino-ethenethiol

2-Amino-ethenethiol

Cat. No.: B10778378
M. Wt: 75.14 g/mol
InChI Key: JLZMZFJVTNYDOT-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of both an amino group and a thiol group attached to an ethene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thioethenamine can be synthesized through various methods. One common approach involves the decarboxylation and oxidation of the mersacidin prepeptide MrsA by MrsD, producing a 2-thioethenamine functionality at the C-terminal cysteine . Another method involves the cyclization of alkynols with elemental sulfur or EtOCS₂K, providing substituted thiophenes in good yields .

Industrial Production Methods: Industrial production of 2-Thioethenamine typically involves the use of sulfur-containing reagents and specific catalysts to facilitate the formation of the thiol group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Thioethenamine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted enamines and thiols.

Scientific Research Applications

2-Thioethenamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Thioethenamine involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • Thioenols
  • Alkylthiols
  • Monoalkylamines

Comparison: 2-Thioethenamine is unique due to the presence of both an amino and a thiol group attached to an ethene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups .

Properties

Molecular Formula

C2H5NS

Molecular Weight

75.14 g/mol

IUPAC Name

(Z)-2-aminoethenethiol

InChI

InChI=1S/C2H5NS/c3-1-2-4/h1-2,4H,3H2/b2-1-

InChI Key

JLZMZFJVTNYDOT-UPHRSURJSA-N

Isomeric SMILES

C(=C\S)\N

Canonical SMILES

C(=CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.